溴代二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

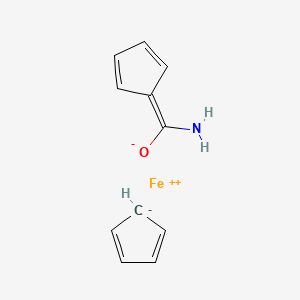

Bromoferrocene, also known as 1-Bromoferrocene, is an organometallic compound with the empirical formula C10H9BrFe . It has a molecular weight of 264.93 .

Synthesis Analysis

Bromoferrocene can be synthesized from stannylferrocenes. In this process, stannylferrocenes are reacted with bromine directly in dichloromethane to produce bromoferrocenes in a self-indicating titration reaction .Molecular Structure Analysis

The molecular structure of Bromoferrocene consists of a bromine atom attached to one of the carbon atoms of the cyclopentadienyl ring in ferrocene . The molecular weight of Bromoferrocene is 264.93 .Chemical Reactions Analysis

Bromoferrocene has been used in the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . It has also been used in reactions with copper (I) chloride .Physical And Chemical Properties Analysis

Bromoferrocene is a solid substance . It has a molecular weight of 264.93 .科学研究应用

Synthetic, Spectroscopic, Structural, and Electrochemical Investigations

Bromoferrocene is used in the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . These systems are thoroughly investigated for their ground state electronic structures in both solution and solid states using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .

Preparation of Electron-Deficient Ferricenium Derivatives

The X-ray structures of the six electron-deficient ferricenium derivatives are of particular interest as only a handful of such derivatives have been structurally characterized to date . Bromoferrocene plays a crucial role in the preparation of these derivatives .

Study of Substituent and Solvent Effects

Bromoferrocene is used in the study of substituent and solvent effects in ferricenium derivatives . The nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

Preparation of Bromoferrocenes from Stannylferrocenes

A simple method for the preparation of bromoferrocenes from stannylferrocenes is described . Stannylferrocenes are reacted with bromine directly in dichloro-methane to give bromoferrocenes in a self-indicating titration reaction .

Synthesis of Di-Iodoferrocene

Bromoferrocene is used in the synthesis of 1,10-diiodoferrocene , which is one of the most important starting materials in ferrocene chemistry .

Pharmaceutical Intermediates

Bromoferrocene is used as pharmaceutical intermediates . This application is particularly important in the development of new drugs and therapies .

安全和危害

When handling Bromoferrocene, it is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

作用机制

Target of Action

Bromoferrocene is a type of organometallic compound, specifically a derivative of ferrocene It’s known that organometallic compounds like bromoferrocene often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .

Mode of Action

It’s known that bromoferrocene can react with copper(i) chloride-pyridine complex in a second-order reaction . This suggests that bromoferrocene may interact with its targets through a similar mechanism, possibly involving electron transfer or coordination chemistry .

Biochemical Pathways

Organometallic compounds like bromoferrocene can potentially interfere with various biochemical pathways due to their ability to bind to different biological targets .

Pharmacokinetics

Like other organometallic compounds, the bioavailability of bromoferrocene would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It’s known that bromoferrocene is more reactive than bromobenzene in halogen-exchange reactions . This suggests that bromoferrocene could potentially cause significant changes in the cells it interacts with .

Action Environment

The action, efficacy, and stability of bromoferrocene can be influenced by various environmental factors. For instance, the presence of other chemicals, such as copper(I) chloride-pyridine complex, can affect the reactivity of bromoferrocene . Additionally, factors such as pH, temperature, and the presence of oxygen could potentially influence the stability and efficacy of bromoferrocene .

属性

| { "Design of the Synthesis Pathway": "Bromoferrocene can be synthesized through the bromination of ferrocene.", "Starting Materials": [ "Ferrocene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Mix ferrocene, acetic acid, and sulfuric acid in a round-bottom flask.", "Heat the mixture to 80°C and add bromine dropwise while stirring.", "After the addition of bromine is complete, continue stirring for an additional 30 minutes.", "Add sodium acetate and water to the mixture to quench the reaction.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and brine.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter and evaporate the solvent to obtain crude bromoferrocene.", "Purify the crude product by recrystallization using ethanol as a solvent." ] } | |

CAS 编号 |

1273-73-0 |

产品名称 |

Bromoferrocene |

分子式 |

C10H9BrFe 10* |

分子量 |

264.93 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)